molecular formula C9H12N2O2 B2721132 N-(5-Isopropylisoxazol-4-yl)acrylamide CAS No. 2305484-11-9

N-(5-Isopropylisoxazol-4-yl)acrylamide

Cat. No.: B2721132
CAS No.: 2305484-11-9
M. Wt: 180.207
InChI Key: LKHJDOATUZRORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Isopropylisoxazol-4-yl)acrylamide is a chemical hybrid compound designed for advanced research and drug discovery. It features an isoxazole ring, a privileged structure in medicinal chemistry known for its diverse biological activities. Scientific literature highlights that isoxazole derivatives have been investigated as potent agonists for Wnt/β-catenin signaling, a pathway crucial in cell development and metabolism, and have shown promising cytotoxic activities against various cancer cell lines, including liver and breast cancers . The integration of an isoxazole core with an acrylamide functional group creates a multifunctional scaffold. The acrylamide moiety can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic cysteine residues on target proteins . This mechanism is exploited in the design of enzyme inhibitors and targeted covalent inhibitors. This compound is supplied strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(5-propan-2-yl-1,2-oxazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-4-8(12)11-7-5-10-13-9(7)6(2)3/h4-6H,1H2,2-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHJDOATUZRORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NO1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Isopropylisoxazol-4-yl)acrylamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-2-methylpropane with hydroxylamine to form 5-propan-2-yl-1,2-oxazole. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Isopropylisoxazol-4-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-Isopropylisoxazol-4-yl)acrylamide has been investigated for its potential as an antibacterial agent. Research indicates that derivatives of acrylamide can serve as inhibitors of bacterial enzymes, which are crucial for bacterial fatty acid synthesis. Specifically, compounds similar to this compound have shown promise in treating infections caused by resistant bacterial strains by targeting the FabI enzyme pathway .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various acrylamide derivatives against common pathogens. The findings demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential use in developing new antibiotics .

Polymer Science and Material Applications

This compound can be incorporated into polymer systems to create thermoresponsive materials. These materials have applications in drug delivery systems where controlled release is critical. The incorporation of this compound into poly(N-isopropylacrylamide) (PNIPAAm) matrices allows for temperature-sensitive release profiles, which can enhance therapeutic efficacy while minimizing side effects .

Data Table: Thermoresponsive Properties

PropertyValue
Lower Critical Solution Temperature (LCST)Approximately 31 °C
Solubility BehaviorInverse solubility with temperature change
Application AreasDrug delivery, tissue engineering, cell culture

Biochemical Applications

In biochemical research, this compound has been utilized in studies focusing on oxidative stress and cellular damage mechanisms. Acrylamide compounds are known to induce cytotoxic effects through the generation of reactive oxygen species (ROS), leading to mitochondrial and DNA damage in human cells . Understanding these mechanisms is crucial for developing protective strategies against acrylamide toxicity.

Case Study: Oxidative Stress Induction

Research conducted on human lymphocytes showed that exposure to acrylamide resulted in significant increases in ROS formation and subsequent cytotoxicity. The study highlighted the need for further investigation into protective agents that could mitigate these effects .

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications suggests several promising avenues for future research:

  • Development of New Antibiotics : Further synthesis and testing of derivatives could lead to novel antibacterial agents.
  • Advanced Drug Delivery Systems : Investigating the integration of this compound into smart hydrogels could enhance targeted drug delivery.
  • Toxicity Mitigation Strategies : Research aimed at understanding the protective mechanisms against acrylamide-induced oxidative stress may lead to therapeutic advancements.

Mechanism of Action

The mechanism of action of N-(5-Isopropylisoxazol-4-yl)acrylamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The prop-2-enamide group may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between N-(5-Isopropylisoxazol-4-yl)acrylamide and selected analogs:

Compound Name Key Functional Groups Molecular Formula Molecular Weight Key Applications/Reactivity
This compound Isoxazole, acrylamide, isopropyl C₉H₁₂N₂O₂* ~180.20* Polymerization, medicinal chemistry
2-((5-Benzyl-4-phenyl-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-phenylacetamide Triazole, thioether, benzyl, phenyl C₂₆H₂₆N₄OS 442.59 Enzyme inhibition, ligand design
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamide Isoxazole, sulfonamide, methyl C₁₁H₁₃N₃O₅S₂ 355.37 Antibacterial agents, COX inhibition

*Estimated based on structural analogs.

Key Observations:

  • Isoxazole vs. In contrast, the isoxazole core in the target compound offers simpler steric profiles and enhanced metabolic stability .
  • Acrylamide vs. Sulfonamide: The acrylamide group in the target compound enables polymerization and covalent binding to biological targets (e.g., kinases), while sulfonamide derivatives () are often utilized for their acidic proton donor properties in enzyme inhibition .

Pharmacological and Physicochemical Properties

  • Solubility : Sulfonamide derivatives () generally exhibit higher aqueous solubility due to ionizable sulfonamide groups, whereas acrylamides may require formulation optimization for bioavailability .
  • Reactivity : The acrylamide group’s α,β-unsaturated carbonyl system allows for nucleophilic addition (e.g., in polymer crosslinking), absent in acetamide or sulfonamide analogs .

Limitations and Contradictions in Evidence

  • Direct pharmacological data for this compound are absent in the provided evidence, requiring extrapolation from structural analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(5-isopropylisoxazol-4-yl)acrylamide derivatives?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including temperature, solvent selection, and catalyst use. For acrylamide derivatives, coupling agents like HBTU (as used in isoxazole-acrylamide synthesis ) and initiators such as AIBN (for radical polymerization ) are critical. Stabilizers (e.g., p-methoxyphenol at 500 ppm) are often added to prevent premature polymerization during storage . Purity is verified via HPLC (>98%) and structural confirmation via 1^1H/13^13C NMR .

Q. How should researchers characterize the thermoresponsive behavior of acrylamide copolymers?

  • Methodological Answer : Use differential scanning calorimetry (DSC) to determine the lower critical solution temperature (LCST) of poly(N-isopropylacrylamide)-based copolymers. Dynamic light scattering (DLS) can monitor hydrodynamic radius changes during phase transitions. For example, copolymerization with Fe(phen)3_3 alters LCST due to metal-ligand interactions . Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition typically above 250°C .

Q. What analytical techniques are essential for validating acrylamide derivatives in drug discovery?

  • Methodological Answer :

  • Structural Confirmation : 1^1H/13^13C NMR and HRMS (High-Resolution Mass Spectrometry) .

  • Purity Assessment : Reverse-phase HPLC with UV detection at 254 nm .

  • Thermal Behavior : TGA and DSC for decomposition kinetics and phase transitions .

    Technique Application Example Data
    1^1H NMRConfirmation of acrylamide proton peaksδ 6.2–6.4 ppm (vinyl protons)
    HRMSMolecular ion validationm/z 320.34 (C15_{15}H13_{13}FN2_2O3_3S)

Advanced Research Questions

Q. How can conflicting data on copolymer LCST values be resolved in thermoresponsive hydrogels?

  • Methodological Answer : Contradictions in LCST often arise from monomer ratios, crosslinker density, or solvent impurities. For example, poly(NIPAAm-co-Fe(phen)3_3) exhibits LCST variability due to Fe3+^{3+} coordination . Mitigation strategies:

  • Standardize monomer purification (e.g., column chromatography).
  • Control pH and ionic strength during synthesis .
  • Validate phase transitions via dual DSC and turbidimetry .

Q. What computational methods support structure-activity relationship (SAR) studies for acrylamide-based therapeutics?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase inhibitors). DFT (Density Functional Theory) calculations analyze electronic properties of the isoxazole-acrylamide scaffold, correlating with bioactivity . For example, substituents on the isoxazole ring (e.g., 5-methyl groups) enhance steric complementarity in enzyme active sites .

Q. How do researchers evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • In vitro assays : MTT assays for cytotoxicity (IC50_{50} values) against cancer cell lines .
  • Enzyme inhibition : Fluorescence-based kinase inhibition assays (e.g., EGFR-TK) .
  • Theranostic applications : Fluorescent tagging (e.g., phenanthroline derivatives) for cellular uptake studies .

Q. What strategies address thermal degradation during polymerization of acrylamide derivatives?

  • Methodological Answer : Degradation pathways (e.g., chain scission) are minimized by:

  • Using low-temperature initiators (e.g., AIBN at 60–70°C) .
  • Incorporating stabilizers (e.g., hydroquinone) in monomer solutions .
  • Kinetic analysis via TGA/DTG (Derivative Thermogravimetry) to identify decomposition thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.